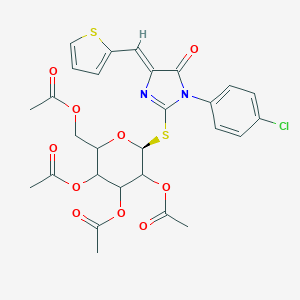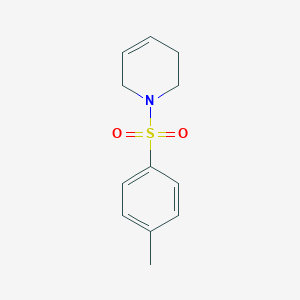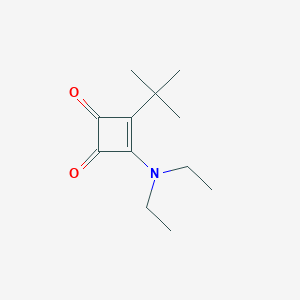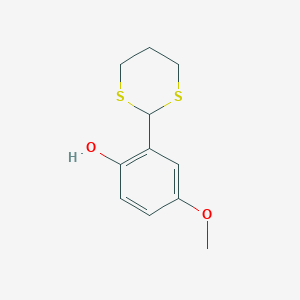
1-(4-chlorophenyl)-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside, also known as CTTH, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 1-(4-chlorophenyl)-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. 1-(4-chlorophenyl)-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has also been shown to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death in cancer cells.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, 1-(4-chlorophenyl)-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. 1-(4-chlorophenyl)-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has also been shown to have antioxidant activity, which may help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-chlorophenyl)-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside for lab experiments is its potent anti-cancer activity, which makes it a promising candidate for cancer research. However, there are also some limitations to its use. 1-(4-chlorophenyl)-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside is a relatively complex compound, which can make it difficult to synthesize and purify. Additionally, it has not been extensively studied in vivo, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are many potential future directions for research on 1-(4-chlorophenyl)-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside. One area of research could be to further investigate its mechanism of action and how it interacts with cancer cells. Another area of research could be to study its potential applications in other diseases, such as inflammatory diseases or neurodegenerative disorders. Additionally, future research could focus on developing more efficient synthesis methods for 1-(4-chlorophenyl)-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside, which could make it more accessible for use in scientific research.
Méthodes De Synthèse
1-(4-chlorophenyl)-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside can be synthesized using a variety of methods, including the reaction of 2-thienylmethylene-1-methylimidazolium iodide with 1-(4-chlorophenyl)-4,5-dihydro-5-oxoimidazolium iodide in the presence of a base. The resulting product can be purified through column chromatography to produce pure 1-(4-chlorophenyl)-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has been studied extensively for its potential applications in scientific research. One of the most promising areas of research has been in the field of cancer treatment. Studies have shown that 1-(4-chlorophenyl)-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. 1-(4-chlorophenyl)-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Propriétés
Nom du produit |
1-(4-chlorophenyl)-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside |
|---|---|
Formule moléculaire |
C28H27ClN2O10S2 |
Poids moléculaire |
651.1 g/mol |
Nom IUPAC |
[(6S)-3,4,5-triacetyloxy-6-[(4Z)-1-(4-chlorophenyl)-5-oxo-4-(thiophen-2-ylmethylidene)imidazol-2-yl]sulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C28H27ClN2O10S2/c1-14(32)37-13-22-23(38-15(2)33)24(39-16(3)34)25(40-17(4)35)27(41-22)43-28-30-21(12-20-6-5-11-42-20)26(36)31(28)19-9-7-18(29)8-10-19/h5-12,22-25,27H,13H2,1-4H3/b21-12-/t22?,23?,24?,25?,27-/m0/s1 |
Clé InChI |
GVUYKDYEPJVYJM-BULSXVGJSA-N |
SMILES isomérique |
CC(=O)OCC1C(C(C([C@@H](O1)SC2=N/C(=C\C3=CC=CS3)/C(=O)N2C4=CC=C(C=C4)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=NC(=CC3=CC=CS3)C(=O)N2C4=CC=C(C=C4)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)SC2=NC(=CC3=CC=CS3)C(=O)N2C4=CC=C(C=C4)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-Methoxy-4-[2-(2-methoxyphenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione](/img/structure/B303383.png)
![4-[2-(2-Hydroxyphenyl)-1,3-dithian-2-yl]-2,3-di(propan-2-yloxy)cyclobut-2-en-1-one](/img/structure/B303384.png)
![Spiro[8H-benzo[b]cyclobuta[e]pyran-8,2'-[1,3]dithiane]-1,2-dione](/img/structure/B303386.png)
![3,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B303387.png)

![3-Isopropoxy-2,7-dimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one](/img/structure/B303392.png)